Phenoxyphenyl Tail Provides a 3.3-Fold Increase in nNOS Inhibitory Potency Over Biphenyl Analogs
In a head-to-head comparison of lipophilic-tailed monocationic nNOS inhibitors, the phenoxyphenyl analog (compound 2b) demonstrated a Ki of 3.0 µM for nNOS inhibition. This is a 3.3-fold improvement in potency compared to the structurally analogous biphenyl derivative (compound 2a), which exhibited a Ki of 10.0 µM [1]. The increased potency is linked to the enhanced rigidity and specific interactions conferred by the phenoxyphenoxy group [1].
| Evidence Dimension | Inhibition constant (Ki) against nNOS enzyme |
|---|---|
| Target Compound Data | Ki = 3.0 µM (for compound 2b, the phenoxyphenyl analog) |
| Comparator Or Baseline | Ki = 10.0 µM (for compound 2a, the biphenyl analog) |
| Quantified Difference | 3.3-fold increase in potency |
| Conditions | In vitro enzyme assay; recombinant nNOS |
Why This Matters
This demonstrates that the phenoxyphenoxy motif, core to 2-[(4-Phenoxyphenoxy)methyl]pyrrolidine, is a critical determinant for achieving higher affinity binding to nNOS compared to a simpler biphenyl tail.
- [1] Wu, J., et al. (2010). Structure-based design, synthesis, and biological evaluation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry, 18(17), 6526–6537. View Source
